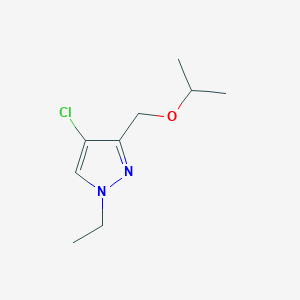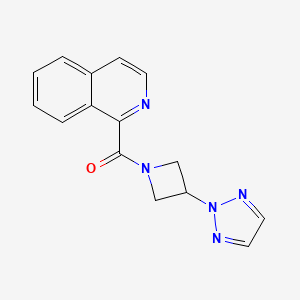
4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole, also known as CEIP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CEIP is a pyrazole derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of 4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various biological processes. In medicinal chemistry, 4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. In agriculture, 4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole has been shown to inhibit the activity of acetolactate synthase (ALS), an enzyme involved in the biosynthesis of branched-chain amino acids in plants.
Biochemical and Physiological Effects:
4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole has been shown to have various biochemical and physiological effects, depending on its application. In medicinal chemistry, 4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole has been shown to reduce inflammation and pain in animal models of inflammation. In agriculture, 4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole has been shown to inhibit the growth of weeds and increase crop yield. In material science, 4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole has been shown to be a versatile ligand for the synthesis of metal-organic frameworks.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole has several advantages and limitations when used in lab experiments. The advantages of 4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole include its ease of synthesis, high yield, and potential applications in various fields. The limitations of 4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole include its potential toxicity, limited solubility in water, and potential degradation in the presence of light.
Orientations Futures
There are several future directions for the study of 4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole. In medicinal chemistry, future studies could focus on optimizing the structure of 4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole to increase its potency and selectivity as an anti-inflammatory agent. In agriculture, future studies could focus on the development of 4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole derivatives with improved herbicidal activity and selectivity. In material science, future studies could focus on the synthesis of novel metal-organic frameworks using 4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole as a ligand. Overall, the study of 4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole has the potential to lead to the development of new drugs, herbicides, and materials with various applications.
Méthodes De Synthèse
4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole can be synthesized using different methods, including the reaction of 4-chloro-1-ethyl-3-hydrazinyl-1H-pyrazole with isopropoxymethyl chloride in the presence of potassium carbonate. Another method involves the reaction of 4-chloro-1-ethyl-3-formyl-1H-pyrazole with isopropoxymethylamine in the presence of sodium hydride. These methods have been studied and optimized to obtain high yields of 4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole.
Applications De Recherche Scientifique
4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, 4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole has been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. In agriculture, 4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole has been studied for its potential use as a herbicide, as it has been shown to inhibit the growth of weeds. In material science, 4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole has been studied for its potential use in the synthesis of metal-organic frameworks.
Propriétés
IUPAC Name |
4-chloro-1-ethyl-3-(propan-2-yloxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O/c1-4-12-5-8(10)9(11-12)6-13-7(2)3/h5,7H,4,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQBUDRNQJTWHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)COC(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3-methylbutanoic acid](/img/structure/B2853926.png)


![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide](/img/structure/B2853930.png)






![(E)-6-hydroxy-4-oxo-N'-(pyridin-2-ylmethylene)-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide](/img/structure/B2853941.png)